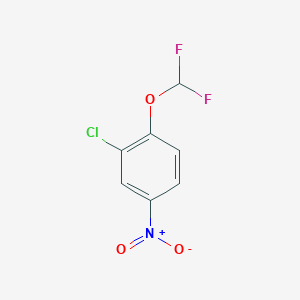![molecular formula C9H8Cl2N2S B1349633 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 88203-19-4](/img/structure/B1349633.png)
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular weight of 219.07 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is 1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5 (6)8 (10)12-7/h1-4H2 .Chemical Reactions Analysis
The chemical reactions of pyrimidines have been studied extensively. For example, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .Physical And Chemical Properties Analysis
The physical form of “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a powder . It has a molecular weight of 219.07 . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Overview of Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives, including 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine, have garnered attention in various scientific research areas due to their diverse biological and pharmacological properties. These compounds serve as crucial scaffolds in medicinal chemistry, owing to their significant role in drug development and therapeutic applications. The wide range of pharmacological effects exhibited by pyrimidine derivatives includes antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities, as well as potential applications in treating central nervous system disorders (Rashid et al., 2021).
Catalytic Applications and Synthetic Pathways
The synthesis of pyrimidine derivatives, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively studied, highlighting the use of hybrid catalysts to develop these compounds. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts, offering a versatile approach for synthesizing substituted pyrimidine derivatives. This method showcases the importance of pyrimidine cores in developing lead molecules for medicinal and pharmaceutical industries, reflecting their broader synthetic applications and bioavailability (Parmar et al., 2023).
Structural and Biological Insights
The structural complexity of pyrimidine derivatives contributes to their biological significance, with studies exploring the tautomerism of nucleic acid bases and the impact of molecular interactions on tautomeric equilibria. This research provides insights into the relative stability of tautomeric forms of pyrimidines and their interactions with the environment, which could have implications for spontaneous mutation and the biological significance of these compounds (Person et al., 1989).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYKBHIJQAUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368511 |
Source


|
| Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
CAS RN |
88203-19-4 |
Source


|
| Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

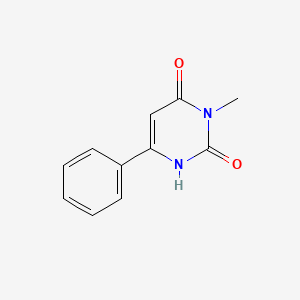
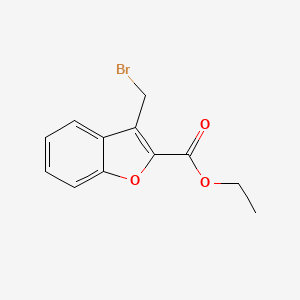
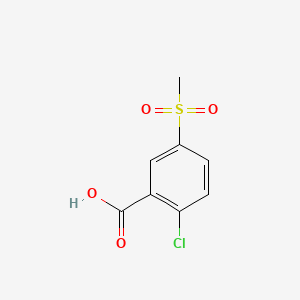
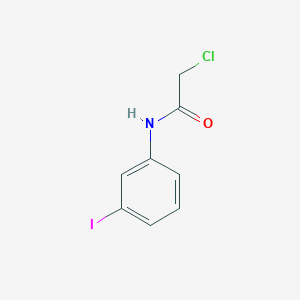
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
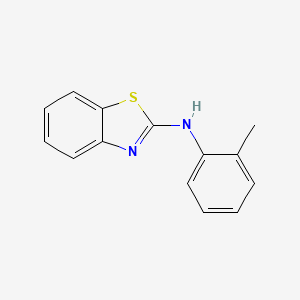
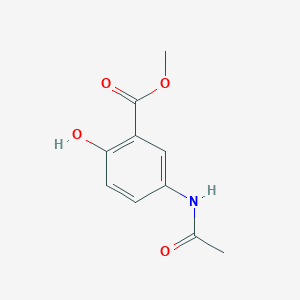
![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
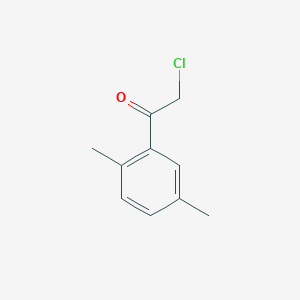

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

